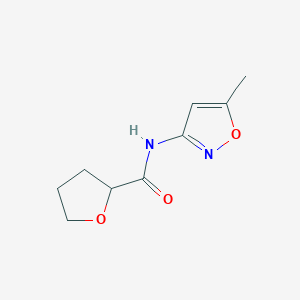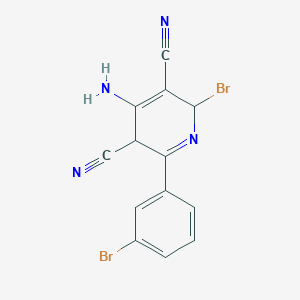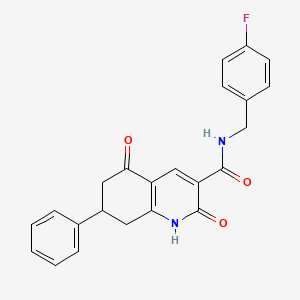![molecular formula C23H28N6O B11041260 6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11041260.png)
6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with a benzylpiperidine moiety and a methoxyphenyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate nitrile and amine precursors under acidic or basic conditions.
Introduction of the Benzylpiperidine Moiety: This step involves the nucleophilic substitution of a benzylpiperidine derivative onto the triazine core. This reaction is often carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the triazine core, which can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine: This compound shares the benzylpiperidine moiety but differs in the core structure and substituents.
4-[(4-Benzylpiperidin-1-yl)methyl]-6-ethylchromen-2-one: This compound has a similar benzylpiperidine moiety but features a chromenone core instead of a triazine core.
Uniqueness
6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H28N6O |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
6-[(4-benzylpiperidin-1-yl)methyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H28N6O/c1-30-20-9-7-19(8-10-20)25-23-27-21(26-22(24)28-23)16-29-13-11-18(12-14-29)15-17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3,(H3,24,25,26,27,28) |
InChI Key |
WDYIDAUIWRIEAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11041191.png)
![2-[3-Allyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11041194.png)
![Methyl {2-[2-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate](/img/structure/B11041198.png)
![4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11041203.png)

![1-(furan-2-ylcarbonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B11041210.png)
![N-Methyl-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}prop-2-enamide](/img/structure/B11041212.png)


amino}-2-oxoethyl)benzamide](/img/structure/B11041226.png)

![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11041237.png)
![4-methyl-N-{3-methyl-1-oxo-1-[(3,4,5-trimethoxyphenyl)amino]butan-2-yl}cyclohexanecarboxamide](/img/structure/B11041243.png)
